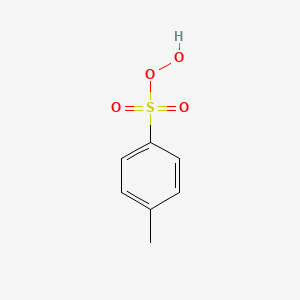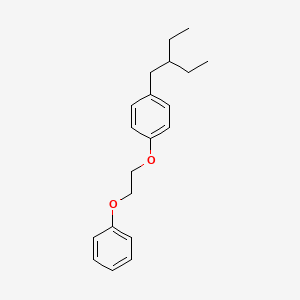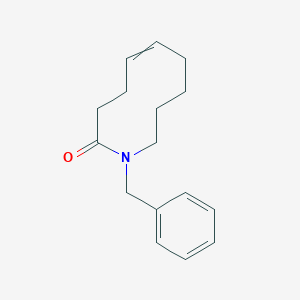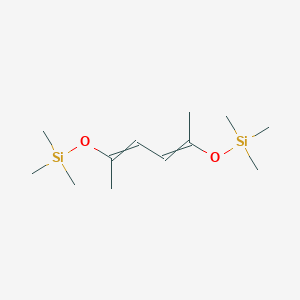
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene is a chemical compound with the molecular formula C12H26O2Si2. It is characterized by its unique structure, which includes silicon and oxygen atoms in its backbone, making it a member of the organosilicon compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene typically involves the reaction of appropriate silanes with organic compounds containing oxygen functionalities. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydrides, such as lithium aluminum hydride, to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions may require catalysts and are often conducted at elevated temperatures.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studying reaction mechanisms involving silicon-oxygen bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new materials for medical implants and prosthetics.
Mécanisme D'action
The mechanism of action of 2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene involves interactions with molecular targets through its silicon-oxygen backbone. The compound can form stable complexes with various substrates, facilitating reactions such as catalysis or stabilization of reactive intermediates. The pathways involved often include the formation of transient silicon-oxygen bonds, which can undergo further transformations depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane: Similar in structure but with different substitution patterns on the silicon atoms.
1,7-Di(dodec-9-ynyl)-2,2,4,4,6,6-hexamethyl-1,3,5,7-tetraoxa-2,4,6-disiladecane: Contains additional oxygen atoms and longer alkyl chains.
Uniqueness
2,2,4,7,9,9-Hexamethyl-3,8-dioxa-2,9-disiladeca-4,6-diene is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
116340-28-4 |
|---|---|
Formule moléculaire |
C12H26O2Si2 |
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
trimethyl(5-trimethylsilyloxyhexa-2,4-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H26O2Si2/c1-11(13-15(3,4)5)9-10-12(2)14-16(6,7)8/h9-10H,1-8H3 |
Clé InChI |
UIDGJSGUIXCUAN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=C(C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



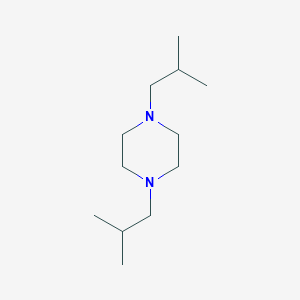
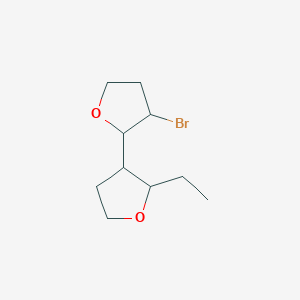
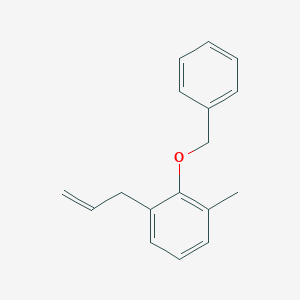
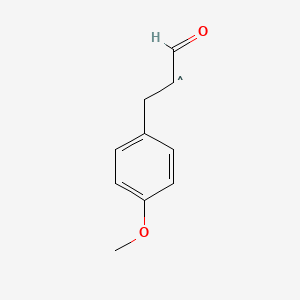

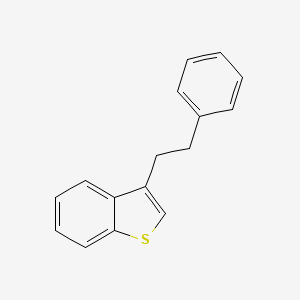
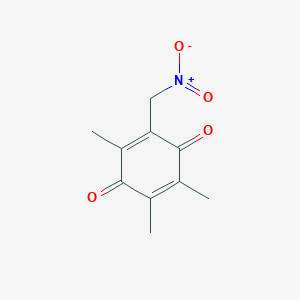
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
